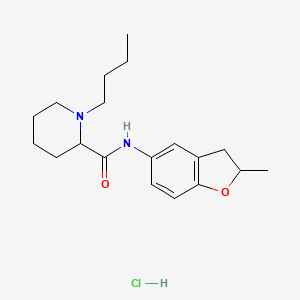![molecular formula C18H28N4O2 B6010279 2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[3-(3-pyridinyl)propyl]acetamide](/img/structure/B6010279.png)
2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[3-(3-pyridinyl)propyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[3-(3-pyridinyl)propyl]acetamide is a chemical compound that is commonly known as IPPA. This compound has been widely studied due to its potential applications in scientific research. IPPA is a piperazine-based compound that has been synthesized using a specific method.
作用机制
The mechanism of action of IPPA is not fully understood. However, it is believed that IPPA acts by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. IPPA has been shown to inhibit the activity of histone deacetylase (HDAC), which is an enzyme that is involved in the regulation of gene expression. Additionally, IPPA has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
IPPA has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that IPPA inhibits the growth and proliferation of cancer cells. Additionally, IPPA has been shown to induce apoptosis (programmed cell death) in cancer cells. In animal studies, IPPA has been shown to improve cognitive function and memory in mice with Alzheimer's disease. Additionally, IPPA has been shown to improve motor function in mice with Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of IPPA for lab experiments is its specificity. IPPA has been shown to have a high degree of specificity for certain enzymes and proteins, which makes it a valuable tool for studying the role of these molecules in various diseases. Additionally, IPPA has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of IPPA is its cost. IPPA is a relatively expensive compound, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on IPPA. One area of research is the development of new drugs based on IPPA. Researchers are currently exploring the use of IPPA derivatives as potential therapeutic agents for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, researchers are exploring the use of IPPA as a diagnostic tool for the detection of cancer and other diseases. Another area of research is the development of new methods for synthesizing IPPA. Researchers are currently exploring new methods for synthesizing IPPA that are more efficient and cost-effective.
合成方法
IPPA is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of isobutyryl chloride with piperazine to form N-isobutyrylpiperazine. This compound is then reacted with 3-pyridinylpropylamine to form N-[3-(3-pyridinyl)propyl]isobutyrylpiperazine. Finally, this compound is reacted with acetic anhydride to form IPPA.
科学研究应用
IPPA has been widely studied for its potential applications in scientific research. One of the main areas of research has been the development of new drugs for the treatment of various diseases. IPPA has been shown to have potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, IPPA has been studied for its potential as a diagnostic tool for the detection of cancer and other diseases.
属性
IUPAC Name |
2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(3-pyridin-3-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-14(2)13-22-10-9-21-18(24)16(22)11-17(23)20-8-4-6-15-5-3-7-19-12-15/h3,5,7,12,14,16H,4,6,8-11,13H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDECLGFTHAJJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1CC(=O)NCCCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B6010196.png)

![2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B6010228.png)
![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B6010231.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6010244.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6010249.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6010256.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6010258.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6010262.png)

![2-(dimethylamino)-7-{[2-(methylthio)pyridin-3-yl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6010269.png)
![1-(2,3-difluorobenzyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6010272.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide](/img/structure/B6010296.png)
![2-[4-(4-azaspiro[2.5]oct-4-ylmethyl)phenyl]-6-[2-(1H-pyrazol-1-yl)ethyl]pyrimidin-4(3H)-one](/img/structure/B6010302.png)
